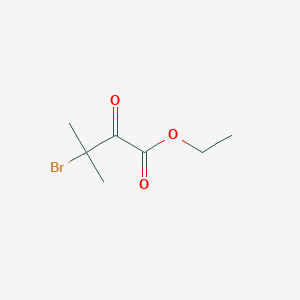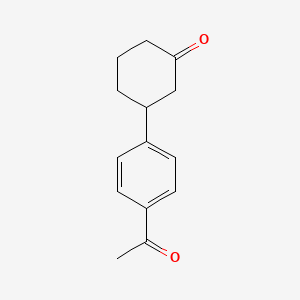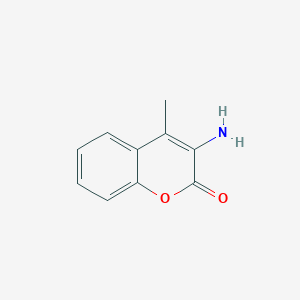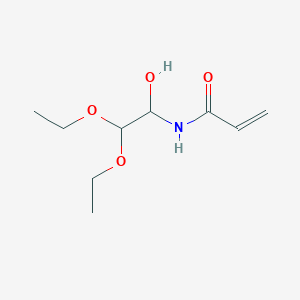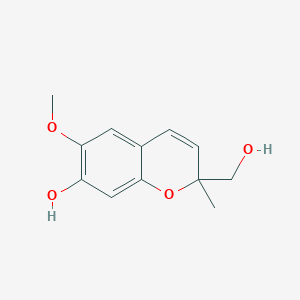![molecular formula C18H15NO3 B14301540 4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid CAS No. 122734-15-0](/img/structure/B14301540.png)
4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid is an organic compound that features an anthracene moiety linked to an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid typically involves the condensation of anthracene-1-amine with a suitable butanoic acid derivative. One common method is the reaction of anthracene-1-amine with succinic anhydride under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxybutanoic acid derivatives.
Substitution: N-substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials with unique photophysical properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and sensing applications.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can form hydrogen bonds and π-π interactions with proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(Anthracen-9-yl)methyl]amino]benzoic acid
- 5-[(Anthracen-9-ylmethyl)amino]isophthalic acid
Uniqueness
4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid is unique due to its specific structural arrangement, which imparts distinct photophysical and chemical properties. The position of the anthracene moiety and the presence of the amino and carbonyl groups contribute to its versatility in various applications .
Eigenschaften
CAS-Nummer |
122734-15-0 |
|---|---|
Molekularformel |
C18H15NO3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
4-(anthracen-1-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C18H15NO3/c20-17(8-9-18(21)22)19-16-7-3-6-14-10-12-4-1-2-5-13(12)11-15(14)16/h1-7,10-11H,8-9H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
XWLZNGZSSATOTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)
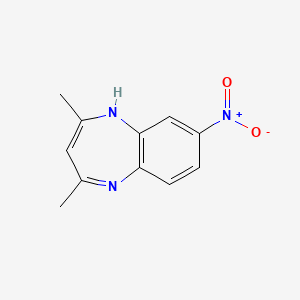
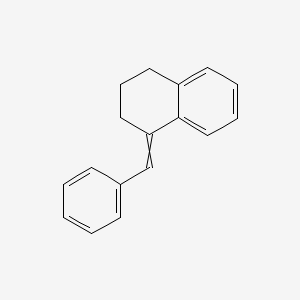

![1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane](/img/structure/B14301470.png)
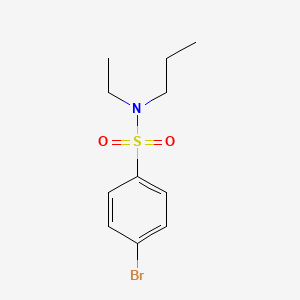
![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)
